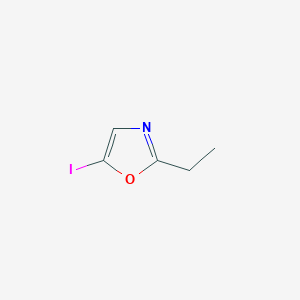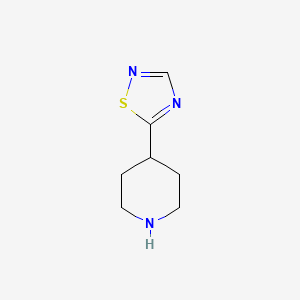
4-(1,2,4-Thiadiazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,4-Thiadiazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Thiadiazol-5-yl)piperidine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of thiosemicarbazides with carboxylic acids under specific conditions, such as in the presence of polyphosphoric acid or phosphorus pentoxide . Another approach is the cyclization of appropriate precursors in ionic liquids or using excess phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,4-Thiadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the thiadiazole ring or the piperidine ring.
Substitution: Both the thiadiazole and piperidine rings can participate in substitution reactions, where one atom or group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings .
Applications De Recherche Scientifique
4-(1,2,4-Thiadiazol-5-yl)piperidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1,2,4-Thiadiazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, it may interact with enzymes and receptors, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocycles like:
Piperidine: A simple nitrogen-containing ring structure.
Pyridine: Another nitrogen-containing heterocycle with different properties.
Quinoline: A fused ring system with significant biological activity.
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
Pyrazole: Another nitrogen-containing heterocycle with diverse applications.
1,2,4-Triazole: Known for its antifungal and other biological activities.
Uniqueness
What sets 4-(1,2,4-Thiadiazol-5-yl)piperidine apart is its unique combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler heterocycles .
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
5-piperidin-4-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S/c1-3-8-4-2-6(1)7-9-5-10-11-7/h5-6,8H,1-4H2 |
Clé InChI |
SGMSDGPFDCBEGD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
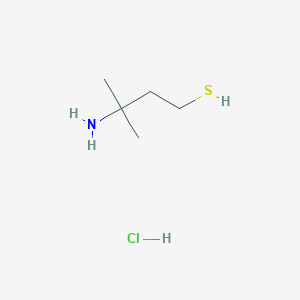
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
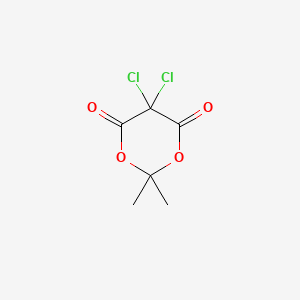
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

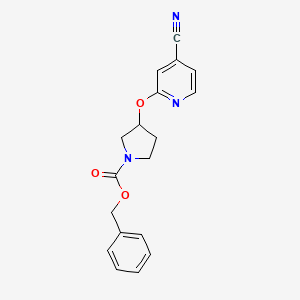
![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)

